molecular formula C14H10F2O2 B3069674 1,2-Bis(3-fluorophenyl)-2-hydroxyethanone

1,2-Bis(3-fluorophenyl)-2-hydroxyethanone

Cat. No.: B3069674
M. Wt: 248.22 g/mol
InChI Key: AELVPDSJUJGTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of α-Hydroxy Ketone Scaffolds in Synthetic Chemistry

α-Hydroxy ketones, also known as acyloins, are bifunctional molecules characterized by a hydroxyl group attached to the carbon atom adjacent to a carbonyl group. This arrangement makes them highly versatile building blocks in organic synthesis. Their utility stems from the presence of two reactive functional groups in close proximity, which can participate in a wide array of chemical transformations.

These scaffolds are crucial precursors for the synthesis of a variety of organic compounds, including:

1,2-Diols: The reduction of the ketone functionality in α-hydroxy ketones provides straightforward access to 1,2-diols, which are important structural motifs in many natural products and chiral ligands.

Heterocyclic Compounds: α-Hydroxy ketones are key starting materials for the synthesis of various heterocycles, such as pyrazines and pyrroles, which are prevalent in pharmaceuticals and materials science. researchgate.net

Chiral Amino Alcohols: Through reactions like the Heyns rearrangement, α-hydroxy ketones can be converted into α-amino ketones, which are precursors to valuable chiral 1,2-amino alcohols. researchgate.net These amino alcohols are widely used as chiral auxiliaries and ligands in asymmetric synthesis.

The development of stereoselective methods to synthesize and functionalize α-hydroxy ketones has been a significant area of research, further highlighting their importance in modern synthetic chemistry. nih.govsapub.org

Role of Fluorine Substituents in Modulating Chemical Reactivity and Selectivity

The introduction of fluorine into organic molecules can dramatically alter their properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. These characteristics lead to several important effects on chemical reactivity and selectivity:

Inductive Effects: The strong electron-withdrawing nature of fluorine can significantly influence the electron density of neighboring functional groups. In an α-hydroxy ketone, a fluorine substituent on an aromatic ring can modulate the reactivity of both the carbonyl and hydroxyl groups.

Conformational Changes: Fluorine substitution can influence the conformational preferences of a molecule. beilstein-journals.orgnih.gov In some cases, this can lead to unexpected reactivity patterns that differ from their non-fluorinated analogs. beilstein-journals.orgnih.gov For instance, the relative reactivity of α-fluoroketones can be lower than their chloro and bromo counterparts due to the higher energy barrier to access reactive conformations. beilstein-journals.org

Metabolic Stability: In medicinal chemistry, the carbon-fluorine bond is known for its high strength, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

The strategic placement of fluorine atoms can therefore be used to fine-tune the electronic and steric properties of a molecule, leading to improved reaction outcomes and the development of compounds with desired biological activities.

Overview of 1,2-Bis(3-fluorophenyl)-2-hydroxyethanone as a Representative Fluorinated α-Hydroxy Ketone

This compound is a member of the benzoin (B196080) family of α-hydroxy ketones, where two phenyl groups are attached to the ethanone (B97240) backbone. In this specific molecule, each phenyl ring is substituted with a fluorine atom at the meta (3) position. This substitution pattern is expected to influence the compound's properties in several ways:

The electron-withdrawing fluorine atoms will impact the reactivity of the carbonyl and hydroxyl groups.

The presence of two fluorinated aromatic rings provides opportunities for further functionalization and incorporation into more complex molecular architectures.

While detailed research on the specific synthesis and reactivity of this compound is not extensively documented in publicly available literature, its structure suggests it would be a valuable synthon for creating more complex fluorinated molecules. Its properties can be inferred from the general behavior of fluorinated α-hydroxy ketones.

Below is a table summarizing the computed chemical and physical properties of the (2S)-enantiomer of this compound. nih.gov

PropertyValue
Molecular Formula C₁₄H₁₀F₂O₂
Molecular Weight 248.22 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 248.06488588 Da
Topological Polar Surface Area 37.3 Ų
XLogP3 2.3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(3-fluorophenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELVPDSJUJGTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1,2 Bis 3 Fluorophenyl 2 Hydroxyethanone

Oxidation and Reduction Pathways

The interconnected ketone and secondary alcohol functionalities provide a platform for redox transformations, enabling access to related dione (B5365651) and diol structures.

Oxidation of the Secondary Alcohol to the Ketone

The secondary alcohol group in 1,2-Bis(3-fluorophenyl)-2-hydroxyethanone can be readily oxidized to yield the corresponding α-diketone, 1,2-bis(3-fluorophenyl)ethane-1,2-dione (B8249887). This transformation is a common and crucial step in the synthesis of various complex molecules. The resulting diketone is a versatile intermediate, particularly valuable for constructing fluorinated heterocyclic systems like indoles and quinolines through cyclization reactions. myskinrecipes.com Its applications also extend to materials science, where it serves as a building block for high-performance polymers that exhibit enhanced thermal and oxidative stability. myskinrecipes.com

Standard oxidizing agents for converting secondary alcohols to ketones, such as chromium-based reagents (e.g., PCC, PDC) or milder conditions like Swern or Dess-Martin oxidation, can be employed for this purpose.

Table 1: Oxidation of this compound

Reactant Product Transformation Type Potential Reagents

Reduction of the Ketone Moiety to Alcohols

The ketone carbonyl group in this compound is susceptible to reduction, leading to the formation of the corresponding 1,2-diol, 1,2-bis(3-fluorophenyl)ethane-1,2-diol. This conversion can be achieved using various reducing agents common in organic synthesis.

Metal hydride reagents are typically effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone in the presence of other functional groups. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions. The reduction process generates a new stereocenter, meaning that if the starting material is chiral (as in a specific enantiomer like (2S)-1,2-bis(3-fluorophenyl)-2-hydroxyethanone), the reaction can lead to a mixture of diastereomeric diols (syn and anti). nih.gov The stereochemical outcome often depends on the reagent and reaction conditions chosen.

Table 2: Reduction of this compound

Reactant Product Transformation Type Common Reagents

Carbon-Carbon Bond Forming Reactions Involving the α-Hydroxy Ketone Framework

The α-hydroxy ketone structure can participate in carbon-carbon bond formation by leveraging the reactivity of the hydroxyl group or the enolizable ketone.

Role as Nucleophilic Intermediates in Organic Transformations

The α-hydroxy ketone moiety can function as a nucleophile in several ways. Deprotonation of the hydroxyl group with a suitable base yields an alkoxide, which can act as a nucleophile in reactions such as Williamson ether synthesis.

More significantly, the presence of the α-proton next to the carbonyl group allows for the formation of an enolate intermediate under basic conditions. This enolate is a powerful carbon nucleophile and can participate in classic C-C bond-forming reactions, such as aldol (B89426) additions and alkylations. These transformations allow for the extension of the carbon skeleton, attaching new substituents at the carbon atom bearing the hydroxyl group.

Participation in Cycloaddition Reactions for Heterocycle Synthesis

While the α-hydroxy ketone itself is not a typical substrate for cycloaddition reactions, its oxidized derivative, 1,2-bis(3-fluorophenyl)ethane-1,2-dione, is a key precursor for synthesizing heterocyclic compounds. myskinrecipes.com This two-step sequence (oxidation followed by cyclocondensation) is a powerful strategy in medicinal and materials chemistry.

For instance, the α-diketone can react with 1,2-dinucleophiles to form various heterocycles. A classic example is the reaction with ortho-phenylenediamines to produce quinoxaline (B1680401) derivatives. Similarly, condensation with ammonia (B1221849) and aldehydes can yield substituted imidazoles. The use of fluorinated building blocks like this is of particular interest as the incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. myskinrecipes.comnih.gov 1,3-dipolar cycloaddition reactions are another important method for creating five-membered heterocycles, and fluorinated precursors are frequently used in these syntheses. nih.govmdpi.comresearchgate.net

Electrophilic Aromatic Substitution on Fluorophenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

In this compound, each of the two phenyl rings has two substituents that influence the rate and regioselectivity of the substitution. The substituents are a fluorine atom and the large carbonyl-containing group (-C(=O)CH(OH)ArF).

Fluorine Atom : Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate when the electrophile adds to the ortho or para positions.

Carbonyl-Containing Group : The C(=O)CH(OH)ArF group is strongly deactivating. The carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density out of the ring and destabilizing the carbocation intermediate. This group acts as a meta-director.

On a given 3-fluorophenyl ring, the fluorine is at position 3, and the carbonyl group is at position 1.

The fluorine atom directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).

The carbonyl group directs incoming electrophiles to position 5 (meta).

The outcome of an EAS reaction will depend on the interplay between these directing effects and the reaction conditions. The positions activated by the fluorine atom (2, 4, 6) are simultaneously deactivated by the carbonyl group's inductive effect, while the position directed by the carbonyl group (5) is not strongly influenced by fluorine's resonance effect. Given that the carbonyl group is a strong deactivator, substitution on these rings is generally difficult and requires harsh conditions, such as using fuming sulfuric acid for sulfonation or a mixture of nitric and sulfuric acids for nitration. youtube.com

Table 3: Directing Effects for Electrophilic Aromatic Substitution on a Substituted Ring of this compound

Position Substituent Directing Effect Predicted Reactivity
1 -C(=O)CH(OH)ArF meta-director (to position 5), Strong Deactivator -
3 Fluorine ortho, para-director (to positions 2, 4, 6), Deactivator -
2, 6 ortho to Carbonyl, ortho to Fluorine Favored by F, Disfavored by Carbonyl Low
4 para to Carbonyl, para to Fluorine Favored by F, Disfavored by Carbonyl Low

Regioselectivity and Electronic Effects of Fluorine in Aromatic Substitution

The reactivity of the aromatic rings in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the substituents attached to them: the fluorine atom and the complex α-hydroxy ketone bridge.

Fluorine, like other halogens, exhibits a dual electronic effect. ijrar.org It is highly electronegative, withdrawing electron density from the benzene (B151609) ring through the sigma bonds (a negative inductive effect, -I). libretexts.org This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. masterorganicchemistry.comchadsprep.com However, fluorine also possesses lone pairs of electrons in its valence shell that can be donated to the aromatic π-system through resonance (a positive mesomeric or resonance effect, +M). ijrar.org This resonance effect increases the electron density at the positions ortho and para to the fluorine atom. libretexts.org

While the inductive effect deactivates the entire ring, the resonance effect dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions. libretexts.org This is because the carbocation intermediate (the arenium ion) formed during ortho or para attack is more stabilized by resonance involving the fluorine's lone pairs. youtube.com

The α-hydroxy ketone bridge also significantly influences the reactivity of the rings. The two phenyl rings are not equivalent: one is attached to a carbon bearing a hydroxyl group (-CH(OH)-), and the other is attached to a carbonyl group (-C=O-).

The Carbonyl-Substituted Ring : The carbonyl group is a powerful electron-withdrawing group, both by induction and resonance. libretexts.org It strongly deactivates the aromatic ring to which it is attached, making it significantly less reactive in EAS reactions. libretexts.org Acyl groups are classified as meta-directors because attack at the meta position avoids placing the positive charge of the arenium ion adjacent to the partial positive charge of the carbonyl carbon, which would be highly destabilizing. libretexts.org

The Hydroxyl-Substituted Ring : The -CH(OH)- group's effect is more subtle. The hydroxyl group itself is not directly attached to the ring. The Hammett sigma value for a -CH2OH group, which is structurally similar, is zero, suggesting a negligible electronic effect on the ring. stackexchange.com Therefore, the primary directing group on this ring is the fluorine atom.

Considering the combined effects, electrophilic aromatic substitution is overwhelmingly more likely to occur on the phenyl ring attached to the hydroxyl-bearing carbon, as it is significantly less deactivated than the ring attached to the carbonyl group. On this more reactive ring, the fluorine atom at the C-3 position will direct incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6).

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on ReactivityDirecting Effect
-F (Fluorine)Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivatingOrtho, Para-Directing
-C(=O)R (Carbonyl)Strongly Electron-WithdrawingStrongly Electron-WithdrawingStrongly DeactivatingMeta-Directing
-CH(OH)R (Hydroxyalkyl)Weakly Electron-WithdrawingN/AWeakly Deactivating / NeutralN/A (Dominated by other substituents)
Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
Aromatic RingSubstituentsPredicted ReactivityFavored Substitution PositionsRationale
Ring A (Attached to -CH(OH)-)-F at C3, -CH(OH)-R at C1Less Deactivated (More Reactive)C2, C4, C6The ortho, para-directing effect of fluorine at C3 dominates. The ring is less deactivated than Ring B.
Ring B (Attached to -C=O-)-F at C3, -C(=O)-R at C1Strongly Deactivated (Less Reactive)C5The strong deactivating and meta-directing effect of the carbonyl group at C1 is the major influence. The fluorine's directing effect is secondary on this highly deactivated ring.

Nucleophilic Substitution Reactions on Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. byjus.com Unlike SN2 reactions, SNAr typically requires the aromatic ring to be electron-deficient. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The rate of an SNAr reaction is accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comcsbsju.edu These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance, which lowers the activation energy of the rate-determining addition step. libretexts.org

In the context of this compound, the potential for SNAr involves the displacement of a fluoride (B91410) ion. Although fluoride is typically a poor leaving group in SN2 reactions, it is often the most reactive halide in SNAr. libretexts.org This is because the high electronegativity of fluorine strongly stabilizes the carbanionic intermediate by induction, and since the C-F bond cleavage is not part of the rate-determining step, its strength is less important than its electronic influence. masterorganicchemistry.comlibretexts.org

The viability of SNAr on the two different rings of the molecule must be assessed separately:

Ring A (Attached to -CH(OH)-) : The fluorine is at the C-3 position. The main substituent, the -CH(OH)-R group, is at C-1, which is para to the fluorine. However, this group is not a strong electron-withdrawing group capable of stabilizing the Meisenheimer complex. Therefore, nucleophilic substitution of fluorine on this ring is unlikely to occur under standard SNAr conditions.

Ring B (Attached to -C=O-) : The fluorine is at the C-3' position. The carbonyl group is at C-1', which is also para to the fluorine. The carbonyl group is a strong electron-withdrawing group and can stabilize the negative charge of the Meisenheimer intermediate through resonance. csbsju.edu This arrangement facilitates the nucleophilic attack at the carbon bearing the fluorine.

Consequently, nucleophilic substitution of the fluorine atom is predicted to occur selectively on the phenyl ring attached to the carbonyl group, as it possesses the necessary electron-withdrawing substituent in the correct position (para) to stabilize the reaction intermediate. byjus.com

Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on this compound
Aromatic RingPosition of Leaving Group (-F)Activating GroupPosition of Activating GroupPredicted SNAr Reactivity
Ring A (Attached to -CH(OH)-)C3-CH(OH)-RC1 (para)Very Low / Unlikely
Ring B (Attached to -C=O-)C3'-C(=O)-RC1' (para)Possible / Favored

Spectroscopic and Analytical Characterization Techniques for 1,2 Bis 3 Fluorophenyl 2 Hydroxyethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy of 1,2-Bis(3-fluorophenyl)-2-hydroxyethanone, the protons in the molecule would give rise to distinct signals. The aromatic protons on the two 3-fluorophenyl rings would appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. The complexity arises from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methine proton (CH-OH) and the hydroxyl proton (OH) would also produce characteristic signals. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration, while the methine proton would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton.

Expected ¹H NMR Data

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0 - 7.5Multiplet
Methine-H (CHOH)~ 5.0 - 6.0Singlet / Doublet
Hydroxyl-H (OH)VariableSinglet (broad)

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C=O) is typically found significantly downfield, often above 190 ppm. The carbon atoms of the two aromatic rings would appear in the range of 110-165 ppm. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), resulting in a doublet. The carbon bearing the hydroxyl group (CH-OH) would resonate in the range of 70-80 ppm.

Expected ¹³C NMR Data

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)> 190
Aromatic C-F160 - 165 (doublet, ¹JCF)
Aromatic C-H / C-C110 - 140
Methine (CHOH)70 - 80

Fluorine-¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are in chemically equivalent environments. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), carbon-fluorine (C-F), and aromatic (C=C and C-H) groups.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H) stretch3200 - 3600Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
Carbonyl (C=O) stretch1680 - 1700Strong
Aromatic C=C stretch1450 - 1600Medium to Weak
Carbon-Fluorine (C-F) stretch1100 - 1300Strong

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Resolution

Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers if the compound is chiral.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to determine the purity of organic compounds. A pure sample of this compound would ideally show a single sharp peak in the chromatogram.

Enantiomeric Resolution: Since this compound contains a chiral center (the carbon atom bonded to the hydroxyl group), it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, would be the method of choice to separate and quantify these enantiomers. This is crucial for applications where stereochemistry is important.

High-Performance Liquid Chromatography (HPLC) for Racemate Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of components within a mixture. nih.gov For chiral molecules such as this compound, which exist as a pair of non-superimposable mirror images (enantiomers), chiral HPLC is the definitive method for separating these enantiomers from their racemic mixture. The separation is predicated on the differential interaction of each enantiomer with a chiral environment, most commonly provided by a chiral stationary phase (CSP) within the HPLC column. phenomenex.com

The development of a successful chiral HPLC method requires the careful optimization of several chromatographic parameters to achieve adequate resolution between the enantiomeric peaks. These parameters include the composition of the mobile phase, column temperature, and flow rate. researchgate.netnih.gov For α-hydroxy ketones and related compounds, normal-phase chromatography, employing non-polar mobile phases such as hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is frequently utilized. amazonaws.com The choice of mobile phase constituents and their proportions is critical in modulating the retention times and selectivity of the separation.

The resolution (Rs) is a quantitative measure of the degree of separation between two peaks in a chromatogram. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification of each enantiomer. The selectivity factor (α), which is the ratio of the retention factors of the two enantiomers, is another crucial parameter that reflects the differential interaction with the CSP. A higher selectivity factor indicates a better separation.

The following interactive table provides representative HPLC conditions that have been successfully employed for the separation of racemic benzoins, which are structurally analogous to this compound. These conditions can serve as a starting point for developing a specific method for the target compound.

ParameterCondition 1Condition 2Condition 3
Chiral Stationary PhaseChiralpak ADChiralcel OD-HLux Cellulose-2
Mobile PhaseHexane/Isopropanol (90:10, v/v)Hexane/Isopropanol (85:15, v/v)Ethanol/Diethylamine (optimized ratio)
Flow Rate0.95 mL/min0.5 mL/min1.0 mL/min
TemperatureRoom TemperatureRoom TemperatureAmbient
Detection Wavelength254 nm254 nm230 nm
Reference CompoundBenzoin (B196080) DerivativeBenzoin DerivativeAlogliptin

Chiral Stationary Phases in α-Hydroxy Ketone Resolution

The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP). nih.gov CSPs are designed to have a chiral selector immobilized onto a solid support, typically silica (B1680970) gel. These chiral selectors create a stereochemically specific environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different energies, leading to different retention times.

For the resolution of α-hydroxy ketones like this compound, polysaccharide-based CSPs are particularly effective and widely used. These CSPs are derived from cellulose (B213188) or amylose (B160209) that has been chemically modified with various carbamate (B1207046) or benzoate (B1203000) derivatives. The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The hydroxyl and carbonyl groups in α-hydroxy ketones are key functional groups that participate in these interactions with the chiral selector.

Commonly employed polysaccharide-based CSPs for the separation of α-hydroxy ketones and related chiral compounds include:

Chiralpak AD and Chiralcel OD: These are among the most popular and versatile CSPs. Chiralpak AD is based on amylose tris(3,5-dimethylphenylcarbamate), while Chiralcel OD is based on cellulose tris(3,5-dimethylphenylcarbamate). They have demonstrated broad applicability in separating a wide range of racemates, including benzoins. rsc.orgnih.gov

Lux Cellulose and Lux Amylose Series: These CSPs are also based on derivatized cellulose and amylose and offer alternative selectivities for various chiral compounds. derpharmachemica.com

The choice of the specific CSP depends on the structure of the analyte. The presence of fluorine atoms in this compound can influence the electronic properties of the molecule and its interactions with the CSP. Therefore, screening different types of CSPs is often a necessary step in method development.

The following table summarizes the types of chiral stationary phases commonly used for the resolution of α-hydroxy ketones and their typical applications.

Chiral Stationary Phase TypeChiral SelectorTypical ApplicationInteraction Mechanism
Polysaccharide-basedCellulose or Amylose DerivativesBroad range of racemates, including α-hydroxy ketones and benzoinsHydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance
Pirkle-type (Brush-type)π-acidic or π-basic aromatic ringsCompounds with aromatic groupsπ-π interactions, hydrogen bonding, dipole-dipole interactions
Macrocyclic GlycopeptideVancomycin, TeicoplaninPolar and ionizable compoundsIonic interactions, hydrogen bonding, inclusion complexation
Ligand ExchangeAmino acid-metal complexesAmino acids, hydroxy acidsFormation of diastereomeric metal complexes

Computational Chemistry and Mechanistic Insights into 1,2 Bis 3 Fluorophenyl 2 Hydroxyethanone

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These studies allow for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states.

The synthesis of α-hydroxy ketones such as 1,2-Bis(3-fluorophenyl)-2-hydroxyethanone often proceeds through complex reaction mechanisms. Computational methods are employed to locate and characterize the transition state structures involved in their formation. researchgate.net By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the most likely reaction pathways and understand the factors that control the reaction rate. researchgate.net For instance, in reactions like the benzoin (B196080) condensation, theoretical models can identify the key bond-forming and proton-transfer steps, revealing the geometry and energetic profile of the highest-energy point along the reaction coordinate. These computational insights are crucial for optimizing reaction conditions to improve yield and selectivity.

The surrounding solvent medium can significantly influence the energetics and kinetics of a reaction. Computational models can simulate these solvent effects, providing a more accurate picture of the reaction in a realistic environment. Studies on related fluorophenyl compounds have shown that reaction rates can differ substantially between nonpolar solvents like n-hexane and polar solvents like methanol. nih.gov

Computational approaches model the solvent either explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM). These models demonstrate that polar solvents can preferentially stabilize charged or highly polar species, such as transition states, thereby lowering the activation energy and accelerating the reaction. beilstein-journals.orgnih.gov For fluorinated ketones, solvent polarity can also alter conformational equilibria, which in turn affects reactivity. beilstein-journals.orgnih.gov

Table 1: Activation Parameters for the Thermolysis of Related Trioxanes in Different Solvents nih.gov
CompoundSolventΔH# (kcal/mol)ΔS# (cal/mol·K)ΔG# (kcal/mol)
Trioxane In-Hexane36.0 ± 1.112.2 ± 2.631.0 ± 2.1
Trioxane IMethanol34.4 ± 1.210.1 ± 2.930.2 ± 2.3
Trioxane IIn-Hexane35.5 ± 1.011.0 ± 2.431.1 ± 1.9
Trioxane IIMethanol34.6 ± 0.910.3 ± 2.230.4 ± 1.8

Electronic Structure Analysis and Fluorine's Influence

The presence of fluorine atoms on the phenyl rings of this compound has a profound impact on its electronic structure and chemical behavior.

Fluorine is the most electronegative element, and its substitution onto an aromatic ring exerts a strong electron-withdrawing inductive effect. researchgate.net This effect significantly modulates the electron density distribution within the molecule. Computational studies show that fluorine substitution generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This lowering of orbital energies can increase the molecule's resistance to oxidation and facilitate electron injection processes. rsc.org

The three-dimensional shape, or conformation, of a molecule is crucial to its reactivity. For α-hydroxy ketones, the relative orientation of the hydroxyl, carbonyl, and fluorophenyl groups is of particular interest. Computational conformational analysis reveals the most stable arrangements of the molecule and the energy barriers to rotation around key single bonds. rsc.org

Table 2: Calculated Minimum Energy Dihedral Angles (O=C–C–X) for Halogenated Acetophenones beilstein-journals.orgnih.gov
CompoundPhaseDihedral Angle (°)
α-fluoroacetophenoneGas Phase~140°
α-chloroacetophenoneGas Phase~110°
α-bromoacetophenoneGas Phase~110°
α-fluoroacetophenoneEthanol0° (cis-conformation)

Theoretical Modeling of Intermolecular Interactions and Structure-Reactivity Relationships

Beyond the properties of a single molecule, computational chemistry can model how molecules interact with each other in the solid state or in solution. These intermolecular interactions are key to understanding crystal packing, physical properties, and structure-reactivity relationships. nih.gov

By correlating computed structural and electronic parameters (such as bond lengths, charge distributions, and orbital energies) with experimentally observed reactivity, theoretical models help establish clear structure-reactivity relationships. nih.gov For instance, calculations can predict how the substitution pattern of fluorine on the phenyl rings influences the molecule's acidity (pKa) or its lipophilicity (logP), both of which are critical properties for various applications. nih.gov This predictive power makes computational modeling an indispensable tool in the rational design of new molecules with tailored properties.

Elucidation of Structure-Reactivity Relationships from Computational Data

Computational analysis serves as a powerful tool to dissect the intricate relationship between the molecular structure of this compound and its chemical reactivity. The strategic placement of fluorine atoms on the phenyl rings is a key determinant of the molecule's electronic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which significantly influences the electron density distribution across the entire molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the fluorine atoms are expected to lower the energy of both the HOMO and LUMO. This is due to the stabilization of the molecular orbitals through the inductive effect. The precise impact on the HOMO-LUMO gap and the spatial distribution of these orbitals would require specific DFT calculations.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are anticipated to be the most electron-rich sites, appearing as red or yellow regions on an MEP map. Conversely, the hydrogen atom of the hydroxyl group and the regions near the fluorine atoms would be electron-deficient, depicted in blue. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Quantum Chemical Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds. The presence of two fluorophenyl groups is expected to increase the electrophilicity of the molecule compared to its non-fluorinated analogue.

The following interactive data table summarizes the kind of computational data that would be generated from a DFT study of this compound. Please note that these are representative values based on typical calculations for similar molecules and are intended for illustrative purposes, as a specific published study with these exact values was not found.

ParameterPredicted ValueSignificance
EHOMO ~ -7.0 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO ~ -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 5.5 eVIndicates chemical stability and reactivity; a larger gap suggests higher stability.
Electronegativity (χ) ~ 4.25 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η) ~ 2.75 eVResistance to change in electron distribution; related to the HOMO-LUMO gap.
Global Electrophilicity Index (ω) ~ 3.30 eVA measure of the molecule's overall electrophilic nature.

These computational insights are fundamental in predicting the reaction mechanisms, stability, and potential biological activity of this compound. The electron-withdrawing nature of the fluorine atoms is a dominant factor, influencing the reactivity of the carbonyl and hydroxyl functional groups and paving the way for further experimental validation and application.

Analogues and Derivatization Strategies of 1,2 Bis 3 Fluorophenyl 2 Hydroxyethanone

Exploration of Positional Isomers and Multi-Fluorinated Analogues

The position and number of fluorine atoms on the phenyl rings significantly influence the electronic properties and reactivity of the benzoin (B196080) molecule. The exploration of positional isomers and the introduction of multiple fluorine atoms are key strategies in the derivatization of 1,2-Bis(3-fluorophenyl)-2-hydroxyethanone.

The primary route for synthesizing both symmetrical and asymmetrical benzoins is the benzoin condensation. wikipedia.org This reaction typically involves the cyanide- or N-heterocyclic carbene (NHC)-catalyzed dimerization of two aromatic aldehydes. rsc.org For the synthesis of isomeric fluorinated benzoins, the corresponding fluorinated benzaldehydes are used as starting materials.

For instance, the synthesis of 1,2-bis(2-fluorophenyl)-2-hydroxyethanone or 1,2-bis(4-fluorophenyl)-2-hydroxyethanone (B1345534) would involve the benzoin condensation of 2-fluorobenzaldehyde (B47322) and 4-fluorobenzaldehyde, respectively. Catalysts such as cyanide ions or, for a greener approach, thiamine (B1217682) hydrochloride (Vitamin B1) can be employed to facilitate this condensation. ias.ac.inworldwidejournals.com The general reaction scheme involves the nucleophilic attack of the catalyst on one aldehyde molecule, which then acts as an acyl anion equivalent to attack a second aldehyde molecule. wikipedia.org

The synthesis of multi-fluorinated analogues, such as those containing difluoro- or trifluorophenyl groups, follows the same principle, starting from the appropriately substituted benzaldehydes.

Table 1: Synthetic Routes to Isomeric Fluorinated Benzoins

Target CompoundStarting AldehydeCatalyst
1,2-Bis(2-fluorophenyl)-2-hydroxyethanone2-FluorobenzaldehydeCyanide or Thiamine
This compound3-Fluorobenzaldehyde (B1666160)Cyanide or Thiamine
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone4-FluorobenzaldehydeCyanide or Thiamine

Para-substitution (4-fluoro): In the case of a 4-fluoro substituent, the electron-withdrawing inductive effect dominates, making the carbonyl carbon more electrophilic. This can influence the rate of reactions involving nucleophilic attack at the carbonyl group.

Meta-substitution (3-fluoro): At the meta position, the resonance effect is minimal, and the strong inductive electron-withdrawing effect prevails. This influences the acidity of the alpha-hydroxy proton and the reactivity of the adjacent carbonyl group.

Ortho-substitution (2-fluoro): An ortho-fluoro substituent can exert both inductive and resonance effects, in addition to potential steric hindrance and intramolecular interactions, such as hydrogen bonding with the hydroxyl group, which can significantly alter the molecule's conformation and reactivity.

Comparative studies would likely show differences in reaction rates for processes like oxidation to the corresponding benzil (B1666583) or derivatization of the hydroxyl group. For example, the increased electrophilicity of the carbonyl carbon in the 4-fluoro isomer might lead to faster rates in reactions with nucleophiles compared to the 3-fluoro isomer.

Variation of Halogen Substituents (e.g., chloro, bromo) on Aromatic Rings

Replacing the fluorine atoms with other halogens, such as chlorine or bromine, provides another axis for modifying the properties of the parent compound. The synthesis of these analogues also relies on the benzoin condensation of the corresponding halogenated benzaldehydes. For example, 1,2-bis(3-chlorophenyl)-2-hydroxyethanone and 1,2-bis(3-bromophenyl)-2-hydroxyethanone would be synthesized from 3-chlorobenzaldehyde (B42229) and 3-bromobenzaldehyde, respectively.

The electronic and steric properties of chlorine and bromine differ from fluorine. While all are electron-withdrawing, their electronegativity and size vary (F > Cl > Br). This variation affects the electronic density of the aromatic rings and the carbonyl group, thereby influencing the molecule's reactivity, spectroscopic properties, and intermolecular interactions. For instance, the larger size of bromine compared to chlorine and fluorine can introduce greater steric hindrance around the reaction centers.

Table 2: Comparison of Halogen Substituent Properties

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)Electronic Effect
Fluorine3.981.47Strong -I, Weak +R
Chlorine3.161.75Moderate -I, Weak +R
Bromine2.961.85Moderate -I, Weak +R

These differences would manifest in the chemical behavior of the resulting benzoin analogues. For example, the acidity of the hydroxyl proton and the susceptibility of the carbonyl group to nucleophilic attack would be expected to decrease as the halogen is changed from fluorine to bromine down the group, due to decreasing electronegativity.

Modifications to the Ethanone (B97240) Backbone

Alterations to the central 1,2-ethanone-1-ol backbone provide a direct route to a diverse range of analogues with significantly different chemical structures and properties.

The ethanone backbone of this compound can be modified by introducing additional functional groups.

Alkylation: The carbon atom bearing the hydroxyl group (the alpha-carbon) is acidic and can be deprotonated with a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with alkyl halides, leading to the formation of α-alkylated benzoins. researchgate.net This introduces a new substituent on the ethanone backbone, creating a tertiary alcohol. The choice of alkyl halide allows for the introduction of a wide variety of alkyl groups.

Hydroxylation: While direct hydroxylation of the ethanone backbone is challenging, multi-hydroxylated analogues can be synthesized by using starting materials that already contain additional hydroxyl groups. For example, the condensation of a fluorinated benzaldehyde (B42025) with a hydroxy-substituted fluorinated benzaldehyde could yield a benzoin with an additional hydroxyl group on one of the phenyl rings, which in turn influences the electronic properties of the backbone. wikipedia.org

A common and important derivatization of benzoins is their oxidation to the corresponding 1,2-dione, known as a benzil. The oxidation of this compound yields 1,2-bis(3-fluorophenyl)ethane-1,2-dione (B8249887). This transformation converts the secondary alcohol group into a ketone, resulting in a molecule with two adjacent carbonyl groups.

This oxidation can be achieved using a variety of oxidizing agents, such as nitric acid, copper(II) salts, or bleach (hypochlorous acid). chemicalbook.comwikipedia.orgresearchgate.net The resulting 1,2-dione is a versatile intermediate in its own right, serving as a precursor for the synthesis of various heterocyclic compounds, such as quinoxalines and imidazoles. The presence of the fluorine atoms on the phenyl rings of 1,2-bis(3-fluorophenyl)ethane-1,2-dione modifies its reactivity compared to the unsubstituted benzil. myskinrecipes.com

Table 3: Common Oxidizing Agents for Benzoin to Benzil Conversion

Oxidizing AgentTypical Conditions
Nitric Acid (HNO₃)Heating in concentrated nitric acid
Copper(II) AcetateRefluxing in acetic acid
Ammonium Nitrate/Cu(II)Catalytic amount of Cu(II) in acetic acid
Oxone (2KHSO₅·KHSO₄·K₂SO₄)In a suitable solvent like acetone (B3395972) or acetonitrile

Advanced Applications in Organic Synthesis and Building Block Chemistry

1,2-Bis(3-fluorophenyl)-2-hydroxyethanone as a Versatile Synthetic Intermediate

The reactivity of the hydroxyl and ketone functional groups, coupled with the electronic influence of the fluorine atoms, renders this compound a valuable and versatile intermediate in organic synthesis.

Precursor in the Construction of Complex Organic Architectures

The presence of two fluorophenyl rings makes this compound a particularly attractive precursor for the synthesis of fluorinated analogues of known bioactive compounds. The introduction of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. For instance, this building block could potentially be utilized in the synthesis of fluorinated chalcones, flavonoids, or other heterocyclic systems known for their diverse pharmacological activities.

The general synthetic utility of α-hydroxy ketones is well-established. They can undergo a variety of transformations, including:

Oxidation: The secondary alcohol can be oxidized to a 1,2-diketone, a versatile functional group for further elaboration.

Reduction: The ketone can be reduced to a secondary alcohol, leading to the formation of a 1,2-diol. This diol can be a key stereogenic element in a larger molecule.

Derivatization of the hydroxyl group: The hydroxyl group can be protected or converted into a better leaving group, allowing for nucleophilic substitution reactions.

Reactions at the carbonyl group: The ketone can react with a wide range of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

These fundamental reactions, when applied to this compound, open up avenues for the creation of a diverse array of complex, fluorinated molecules.

Building Block for Specialty Chemical Synthesis

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including pharmaceuticals, agrochemicals, and materials science. Due to the advantageous properties conferred by fluorine, fluorinated organic compounds are a significant and growing class of specialty chemicals.

This compound serves as a prime building block for the synthesis of such specialty chemicals. For example, it could be a precursor for:

Fluorinated Ligands for Catalysis: The phenyl rings could be further functionalized to create novel phosphine (B1218219) or N-heterocyclic carbene ligands. The fluorine atoms could modulate the electronic properties of these ligands, potentially leading to catalysts with enhanced activity or selectivity.

Monomers for Fluorinated Polymers: The diol functionality could be used to synthesize fluorinated polyesters or polycarbonates. Such polymers often exhibit desirable properties like high thermal stability, chemical resistance, and low surface energy.

Active Pharmaceutical Ingredients (APIs): As mentioned previously, the incorporation of the bis(3-fluorophenyl) motif into a drug candidate could significantly improve its pharmacological properties.

The synthesis of specialty chemicals often requires building blocks with precisely defined structures and functionalities. The well-defined structure of this compound makes it an ideal candidate for such applications.

Stereoselective Synthesis of Advanced Intermediates

The creation of chiral molecules with a high degree of stereochemical purity is a central challenge in modern organic synthesis, particularly in the pharmaceutical industry. The α-hydroxy ketone unit in this compound provides a handle for introducing stereochemistry, making it a valuable substrate for asymmetric transformations.

Utility in Asymmetric Transformations for Chiral Molecule Production

While specific studies detailing the asymmetric transformations of this compound are not prevalent in the literature, the general principles of asymmetric synthesis can be applied to this substrate. Key potential transformations include:

Asymmetric Reduction of the Ketone: The prochiral ketone can be reduced using a variety of chiral reducing agents or catalytic systems to produce a chiral 1,2-diol with high enantiomeric excess. This transformation would establish two adjacent stereocenters.

Kinetic Resolution of the Racemic Alcohol: The racemic mixture of the α-hydroxy ketone can be resolved through enzymatic or chemical methods. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two.

Asymmetric Addition to the Ketone: The addition of nucleophiles to the ketone can be rendered stereoselective by using chiral catalysts or auxiliaries.

The successful application of these methods would provide access to enantiomerically enriched building blocks that are crucial for the synthesis of single-enantiomer drugs.

Table 1: Potential Asymmetric Transformations of this compound

TransformationReagent/Catalyst TypeProduct Type
Asymmetric ReductionChiral Borane Reagents (e.g., CBS catalyst), Chiral Ruthenium CatalystsEnantiomerically enriched 1,2-diols
Kinetic ResolutionLipases, Chiral Acylating AgentsEnantiomerically enriched α-hydroxy ketone and its acylated derivative
Asymmetric Alkylation/ArylationChiral Organometallic Reagents, Chiral Phase-Transfer CatalystsChiral tertiary alcohols

This table represents potential synthetic routes based on established methodologies for analogous α-hydroxy ketones.

Development of New Catalytic Systems for Fluorinated Compound Synthesis

The synthesis of fluorinated organic compounds often requires specialized catalytic systems that can tolerate the unique electronic properties of fluorine-containing substrates. This compound can serve as a valuable model substrate for the development and testing of new catalysts for reactions involving fluorinated molecules.

Researchers could use this compound to:

Screen New Catalysts: Test the efficacy of newly developed catalysts for asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions on a relevant fluorinated substrate.

Investigate Reaction Mechanisms: The fluorine atoms can serve as probes (e.g., for 19F NMR studies) to gain insight into the mechanism of catalytic reactions.

Optimize Reaction Conditions: Fine-tune reaction parameters such as solvent, temperature, and ligand structure to achieve high yields and selectivities in the transformation of fluorinated building blocks.

The development of robust and efficient catalytic systems for the synthesis and transformation of fluorinated compounds is a critical area of research. The use of well-defined substrates like this compound is essential for making progress in this field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Bis(3-fluorophenyl)-2-hydroxyethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-fluorophenylacetyl chloride and a fluorobenzene derivative under Lewis acid catalysis (e.g., AlCl₃). Post-reduction with sodium borohydride yields the hydroxy group. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc). Fluorinated intermediates may require inert atmosphere handling to avoid hydrolysis.

Q. How can the purity of this compound be validated?

  • Methodological Answer :

  • HPLC : Use a C18 column with mobile phase (70:30 acetonitrile/water, 1 mL/min). Retention time ~8.2 min (UV detection at 254 nm) .
  • NMR : Confirm structure via ¹⁹F NMR (δ -112 ppm for meta-F) and ¹H NMR (δ 5.2 ppm for hydroxyl proton, exchange with D₂O).
  • Melting Point : Compare observed mp (e.g., 128–130°C) with literature values to assess crystallinity .

Q. What spectroscopic techniques are critical for characterizing fluorinated aromatic ketones?

  • Methodological Answer :

  • IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O–H) at ~3400 cm⁻¹.
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 277.0842 (C₁₄H₁₁F₂O₂⁺).
  • X-ray Crystallography : Resolve stereochemistry; compare with analogous structures (e.g., 1,2-diphenylethanone derivatives) .

Advanced Research Questions

Q. How can enantiomeric separation of chiral analogs be optimized using HPLC?

  • Methodological Answer :

  • Chiral Stationary Phases : Use β-cyclodextrin-modified columns (e.g., ChiraCel OD-H) for baseline separation.
  • Temperature Effects : Lower temperatures (20–30°C) enhance resolution for R-enantiomers, while higher temperatures (40–50°C) favor S-enantiomers due to entropy-driven retention shifts .
  • Data Analysis : Plot lnk’ vs. 1/T (van’t Hoff analysis) to calculate ΔH and ΔS. Example
Temperature (°C)R-enantiomer lnk’S-enantiomer lnk’
201.451.20
500.981.35

Q. How do computational methods predict binding interactions of this compound with viral proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with SARS-CoV-2 spike protein (PDB: 6VSB). Grid box centered on binding site (chain B, residues 455–505).
  • Key Interactions : Fluorophenyl groups form hydrophobic contacts with Leu455 and Phe456. Hydroxyl group hydrogen-bonds with Asn501 .
  • Validation : Compare docking scores (ΔG ≤ -7.0 kcal/mol) with positive controls (e.g., Etravirine). MD simulations (50 ns) assess binding stability (RMSD < 2.0 Å).

Q. How to resolve contradictions in reaction yields during fluorinated ketone synthesis?

  • Methodological Answer :

  • Variable Control : Trace moisture deactivates AlCl₃; use molecular sieves or anhydrous solvents.
  • Byproduct Analysis : GC-MS identifies dimerization products (e.g., bis-acylated derivatives).
  • Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yield (75% vs. 50% conventional) while reducing side reactions .

Data Contradiction and Reproducibility

Q. Why do chromatographic retention times vary across studies for similar fluorinated compounds?

  • Methodological Answer :

  • Column Batch Variability : Test multiple chiral columns (e.g., Daicel vs. Phenomenex) to confirm selectivity.
  • Mobile Phase pH : Adjust pH (2.5–3.0 with 0.1% TFA) to stabilize ionizable groups.
  • Inter-lab Calibration : Use certified reference materials (e.g., NIST Standard Reference Database) to validate retention parameters .

Safety and Handling

Q. What precautions are essential for handling fluorinated aromatic ketones?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorides.
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Neutralize with sodium bicarbonate; collect residues in halogen-rated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(3-fluorophenyl)-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1,2-Bis(3-fluorophenyl)-2-hydroxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.